2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide
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Description
Synthesis Analysis
The synthesis pathway for “2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” involves the reaction of 2,3-dimethylfuran with 4-methylbenzylamine followed by acylation with ethyl chloroformate. The reactions were carried out in a microwave reactor in the presence of triethylamine . After purification, the final compounds were isolated with good or very good yields .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and can be viewed using computational methods . The molecular formula is C6H8O and the molecular weight is 96.1271 .
Chemical Reactions Analysis
“this compound” was synthesized by the reaction of 2,4-dimethyl-furan-3-carbonyl chloride with aromatic amines in dry dioxane in the presence of triethylamine . The structures of the obtained substances were confirmed by 1H NMR spectroscopy and elemental analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex and can be analyzed using various methods . The molecular weight is 96.1271 .
Mechanism of Action
The exact mechanism of action for “2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Properties
IUPAC Name |
2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUYDNCAAGLZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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